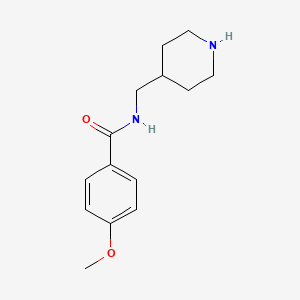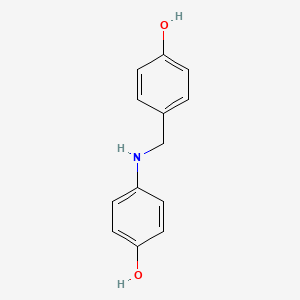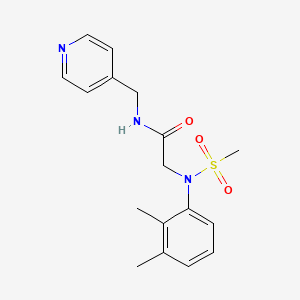
2-Amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone is a complex organic compound that features both an amino group and a cyclohexyl group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with a suitable precursor, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for further applications.
化学反应分析
Types of Reactions
2-Amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a simpler amine or alcohol.
科学研究应用
2-Amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism by which 2-Amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Compounds similar to 2-Amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone include other amino-cyclohexyl derivatives and isoindole-based molecules. These compounds share structural similarities but may differ in their functional groups or overall reactivity.
Uniqueness
What sets this compound apart is its specific combination of an amino group, a cyclohexyl group, and an isoindole moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C16H22N2O |
|---|---|
分子量 |
258.36 g/mol |
IUPAC 名称 |
2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone |
InChI |
InChI=1S/C16H22N2O/c17-15(12-6-2-1-3-7-12)16(19)18-10-13-8-4-5-9-14(13)11-18/h4-5,8-9,12,15H,1-3,6-7,10-11,17H2 |
InChI 键 |
SUSVSQMWKFICCC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(C(=O)N2CC3=CC=CC=C3C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-({3-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497575.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12497581.png)


![N-(1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12497595.png)




![Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12497633.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate](/img/structure/B12497635.png)

![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12497649.png)
![N-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B12497650.png)
